molecular formula C10H12BrFN2 B3033194 2-(3-Bromo-4-fluorophenyl)piperazine CAS No. 942474-02-4

2-(3-Bromo-4-fluorophenyl)piperazine

Cat. No.: B3033194
CAS No.: 942474-02-4
M. Wt: 259.12
InChI Key: OXNHARNZUDPFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly significant structural motif in the design and discovery of new drugs. bohrium.comnih.gov It is considered a "privileged scaffold" because of its frequent appearance in a wide range of biologically active compounds. tandfonline.com The unique physicochemical properties of the piperazine core contribute to its widespread use. These properties include high water solubility, two basic nitrogen atoms that can be functionalized, and a flexible conformation. bohrium.comtandfonline.com

The presence of a piperazine moiety in a drug molecule can significantly improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics. bohrium.comnih.gov The two nitrogen atoms can serve as hydrogen bond acceptors and donors, which facilitates interactions with biological targets and can enhance solubility. mdpi.com This versatility has led to the incorporation of the piperazine scaffold into drugs across numerous therapeutic areas.

Piperazine derivatives have demonstrated a vast array of pharmacological activities, including but not limited to:

Anticancer researchgate.net

Antidepressant researchgate.net

Antiviral researchgate.net

Antifungal researchgate.net

Anti-inflammatory researchgate.net

Antipsychotic nbinno.com

Antihistamine nbinno.com

The structural flexibility and chemical reactivity of piperazine allow it to be used as a linker between different pharmacophores or as a central scaffold for building new bioactive molecules. tandfonline.com Its importance is underscored by its presence in numerous blockbuster drugs, making it the third most common nitrogen-containing heterocycle in drug discovery. bohrium.commdpi.com

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold
Drug NameTherapeutic ClassFunction of Piperazine Moiety
ImatinibAnticancerKey component for target binding and solubility
SildenafilErectile DysfunctionContributes to the overall structure and pharmacokinetic properties
CiprofloxacinAntibioticEssential for antibacterial activity and cell penetration
FlibanserinAntidepressantForms part of the core pharmacophore for receptor interaction mdpi.com
ItraconazoleAntifungalIntegral to the molecule's structure and antifungal action researchgate.net

Significance of Halogenated Aryl Substituents on Piperazine Derivatives

The attachment of an aryl group, particularly one substituted with halogens, to the piperazine scaffold is a common strategy in medicinal chemistry to modulate a compound's biological activity and properties. Halogens such as fluorine, chlorine, and bromine can significantly alter the electronic and steric characteristics of a molecule, which in turn affects its interaction with biological targets and its metabolic stability.

The introduction of a fluorine atom, for instance, can have several beneficial effects. Due to its high electronegativity, fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding. mdpi.com Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. The presence of fluorine on an arylpiperazine pharmacophore can also enhance its electron-withdrawing effect, which has been shown to improve anti-inflammatory properties in certain compounds. mdpi.com

Similarly, bromine, another halogen, can influence a compound's properties. Its larger size compared to fluorine can provide steric bulk, which may lead to more selective binding with a target receptor. The presence of bromine can also impact the lipophilicity of the molecule, affecting its ability to cross cell membranes.

Arylpiperazine derivatives, as a class, are known to interact with a variety of molecular targets, and the nature and position of the substituents on the aryl ring are critical for their activity. mdpi.com For example, fluorophenylpiperazine has been investigated for its effects on serotonin (B10506) receptors and has shown inhibitory activity against various cytochrome P450 enzymes. researchgate.netwikipedia.org

Table 2: Influence of Halogen Substitution on Molecular Properties
PropertyEffect of Fluorine SubstitutionEffect of Bromine Substitution
ElectronegativityHigh, can alter local electronic environmentModerate, less impact than fluorine
Size (van der Waals radius)Small, minimal steric hindranceLarger, can provide steric bulk for selective binding
LipophilicityCan increase lipophilicitySignificantly increases lipophilicity
Metabolic StabilityCan block sites of metabolism, increasing half-lifeCan influence metabolic pathways

Rationale for Investigating 2-(3-Bromo-4-fluorophenyl)piperazine and its Structural Analogs

The specific structure of this compound provides a compelling rationale for its investigation in chemical and biomedical research. This rationale is built upon the established importance of both the piperazine scaffold and the strategic use of halogenated aryl substituents.

The investigation into this particular compound and its analogs is driven by the potential for novel biological activity arising from its unique substitution pattern. The presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring creates a distinct electronic and steric profile. This specific arrangement of halogens can lead to unique interactions with biological targets that differ from those of mono-halogenated or differently di-halogenated arylpiperazine derivatives.

The research into this compound is aimed at exploring how this specific combination of structural features influences its potential as a pharmacologically active agent. By synthesizing and screening this compound and its structural analogs, researchers can conduct structure-activity relationship (SAR) studies. These studies are crucial for understanding how modifications to the molecule, such as altering the position of the halogens or substituting them with other groups, affect its biological activity.

Ultimately, the investigation of this compound is a logical progression in the field of medicinal chemistry. It seeks to leverage the proven utility of the piperazine scaffold and the nuanced effects of halogenation to discover new chemical entities with potentially valuable therapeutic properties. The synthesis and study of such targeted molecules are fundamental to the development of new and improved medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHARNZUDPFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279147
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-02-4
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 2-(3-bromo-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies of 2 3 Bromo 4 Fluorophenyl Piperazine Derivatives

Influence of the Halogenation Pattern on Aryl Rings

The substitution pattern on the aryl ring attached to the piperazine (B1678402) moiety is a critical determinant of biological activity. Studies on related arylpiperazine derivatives have demonstrated that both the type and position of halogen substituents can significantly modulate efficacy.

Research into a series of aryl acetamide (B32628) triazolopyridazines showed that mono-halogenation at the para-position (position 4) of the phenyl ring resulted in compounds with similar potencies. nih.gov For instance, 4-bromo and 4-fluoro substituted derivatives exhibited comparable EC₅₀ values, suggesting that for single substitutions at this position, factors like steric bulk and electronegativity may not play a significant role in altering potency. nih.gov

In contrast, multi-halogenation patterns often lead to enhanced activity. The 3,4-dichloro substitution pattern has been noted for its synergistic effect, leading to improved potency in some series of compounds. nih.gov In studies on potential anticancer agents, phenylpiperazine derivatives featuring two chlorine atoms on the phenyl ring, such as in 1-(3,4-dichlorophenyl)piperazine, were found to be particularly preferred for cytotoxic activity. mdpi.com Compounds bearing this moiety demonstrated superior antitumor activity compared to mono-chloro or non-halogenated analogues, and in some cases, were more potent than the reference drug doxorubicin. mdpi.com This highlights that a di-halogenated phenyl ring can be a key feature for maximizing the biological effect of certain arylpiperazine scaffolds.

Table 1: Effect of Aryl Ring Halogenation on Biological Activity

Compound SeriesAryl Substitution PatternObserved Activity/PotencyReference
Aryl Acetamides4-BromoEC₅₀ of 1.1 µM nih.gov
Aryl Acetamides4-FluoroEC₅₀ of 0.86 µM nih.gov
Aryl Acetamides3,4-DichloroNoted for synergistic effect and improved potency nih.gov
Benzothiazine Derivatives3,4-DichlorophenylMost cytotoxic compounds in the series; stronger cytotoxicity towards cancer cells than doxorubicin mdpi.com
Androgen Receptor Antagonists2,3-DichlorophenylDemonstrated significant antagonist activity nih.gov

Impact of Substitutions on the Piperazine Ring

The piperazine ring is a versatile scaffold frequently utilized in medicinal chemistry due to its physicochemical properties and synthetic accessibility. nih.govmdpi.com Substitutions on the piperazine ring itself, particularly on its nitrogen atoms, can profoundly influence a molecule's properties and biological activity.

One key aspect is the modulation of the piperazine's basicity (pKa). The protonation state of the piperazine nitrogens at physiological pH is crucial for solubility and interaction with biological targets. semanticscholar.orgnih.gov Attaching an electron-withdrawing group, such as through an amide bond to one of the piperazine nitrogens, significantly reduces the pKa of the other nitrogen. semanticscholar.org For example, the acetylation of one nitrogen atom in 1-acetyl-4-methylpiperazine (B3021541) lowers its pKa to 7.06. semanticscholar.org This modification can be a deliberate strategy to fine-tune the physicochemical properties of the molecule and can also enhance metabolic stability by preventing N-dealkylation reactions. semanticscholar.orgnih.gov

Furthermore, the introduction of bulky substituents on the piperazine ring can directly impact biological activity. In a study of thieno-pyrimidine derivatives, it was found that incorporating bulky groups on the piperazine ring could improve inhibitory activities. mdpi.com For instance, a compound with a methyl piperazine group was more active than a corresponding compound with a morpholine (B109124) group, suggesting that the size and nature of the substituent are important for optimal interaction with the target. mdpi.com

Table 2: Influence of Piperazine Ring Substitutions on Molecular Properties and Activity

Piperazine MoietyModificationEffectReference
1,4-Disubstituted PiperazineAlkylation of both nitrogen atomsReduces percentage of protonated species at physiological pH compared to mono-alkylation nih.gov
N-AcylpiperazineAcetylation of one nitrogenLowers the pKa of the second nitrogen due to electron-withdrawing character semanticscholar.org
Substituted PiperazineIntroduction of a bulky methyl piperazine groupHigher biological activity compared to a less bulky morpholine group in the same position mdpi.com

Role of Linker Moieties and Terminal Groups in Bioactivity

In the context of Proteolysis Targeting Chimeras (PROTACs), where piperazine is often incorporated into the linker, its structural environment is critical. semanticscholar.orgnih.gov The pKa of the piperazine is heavily influenced by nearby functional groups. nih.gov Linking the piperazine via an amide bond can lower its pKa, while using a triazole ring formed through click chemistry can decrease the pKa even more significantly. nih.gov The length of an aliphatic chain within the linker can also be tuned; a chain of four or more methylene (B1212753) units can effectively isolate the piperazine nitrogen from the pKa-lowering effect of a distant carbonyl group. nih.gov In other chemical series, an acetamide linker was found to be optimal for potency. nih.gov

The terminal group at the other end of the linker is equally important. In a study of equilibrative nucleoside transporter (ENT) inhibitors, replacing a terminal naphthalene (B1677914) moiety with a simple benzene (B151609) ring completely abolished the inhibitory effects. polyu.edu.hk However, activity could be regained by adding substituents to the benzene ring, such as a methyl group at the meta position or an ethyl group at the para position. polyu.edu.hk This demonstrates that the terminal group is essential for key interactions with the biological target.

Table 3: Effect of Linker and Terminal Group Variation on Bioactivity

Linker TypeTerminal GroupKey FindingReference
Amide BondVariousLowers the pKa of the piperazine ring compared to an alkyl linker nih.gov
TriazoleVariousDecreases piperazine pKa more significantly than an amide bond nih.gov
Alkyl Chain (≥4 methylenes)VariousMitigates the pKa-lowering effect of a distal carbonyl group nih.gov
(Not specified)Benzene (vs. Naphthalene)Replacement of naphthalene with benzene abolished inhibitory effects on ENT1 and ENT2 polyu.edu.hk
(Not specified)meta-MethylbenzeneRestored inhibitory activity on both ENT1 and ENT2 polyu.edu.hk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For arylpiperazine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that drive potency.

Various QSAR methodologies have been applied, including 2D-QSAR and 3D-QSAR. In one study on 4-phenylpiperazines, a Partial Least Squares (PLS) regression model was developed to correlate physicochemical descriptors with in vivo effects. nih.gov The resulting models provided a comprehensive understanding of the biological response by linking structural properties to affinities for specific receptors. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional view of SAR. mdpi.comfrontiersin.org These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with biological activity. The results are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to enhance or diminish activity. mdpi.com For example, a CoMSIA model might generate a green contour map indicating that bulky substituents are favored in a particular region for increased activity, while a yellow contour map might show where bulk is detrimental. mdpi.com The statistical validity of these models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r²). nih.govfrontiersin.org

Table 4: Statistical Parameters of Representative QSAR Models for Biologically Active Compounds

QSAR Model TypeTarget/Compound SeriesCross-Validated q² (or Q²)Correlation Coefficient r²Reference
2D-QSAR (MLR)MGMT InactivatorsLOO = 0.6976R² = 0.7183 nih.gov
3D-QSAR (CoMFA)HPPD Inhibitorsq² = 0.613r² = 0.941 frontiersin.org
3D-QSAR (CoMSIA)HPPD Inhibitorsq² = 0.589r² = 0.948 frontiersin.org
3D-QSAR (CoMFA)Thieno-Pyrimidine Derivativesq² = 0.693r² = 0.963 mdpi.com

Computational Approaches for SAR Elucidation: Molecular Docking and Dynamics

To complement experimental SAR data, computational methods like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how ligands interact with their biological targets. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is widely used to rationalize the observed SAR for arylpiperazine derivatives. mdpi.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that are essential for binding affinity. nih.govmdpi.com For example, docking studies have shown how an arylpiperazine derivative can position itself within the active site of an enzyme or receptor, with specific halogen substitutions on the aryl ring forming favorable contacts that enhance binding. mdpi.comnih.gov The binding energy calculated from docking can suggest the stability of the interaction. polyu.edu.hk

Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability and dynamics of the ligand-receptor complex over time. frontiersin.org MD simulations provide a more realistic representation of the biological environment by allowing atoms to move, helping to validate the binding pose obtained from docking and assess the robustness of the ligand's interactions within the receptor cavity. frontiersin.org These computational tools are invaluable for understanding SAR and for the rational design of new, more potent derivatives. nih.gov

Table 5: Examples of Molecular Docking Studies on Arylpiperazine-like Scaffolds

Compound SeriesProtein TargetKey Findings from DockingReference
Arylpiperazine DerivativesAndrogen Receptor (AR)Identified key hydrogen bond and hydrophobic interactions in the ligand-binding domain. nih.gov
Phenylpiperazine BenzothiazinesDNA and Topoisomerase IIShowed ability to bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com
FPMINT AnaloguesEquilibrative Nucleoside Transporter 1 (ENT1)Predicted a stable binding interaction with a binding energy of -7.05 kcal/mol. polyu.edu.hk
Quinazolinone Derivatives(Not specified)Demonstrated good docking scores within the binding pocket, aiding in rational drug design. nih.gov

Pharmacological Profiles and Mechanistic Investigations of 2 3 Bromo 4 Fluorophenyl Piperazine Analogs

Ligand-Receptor Interactions in Central Nervous System

Phenylpiperazine derivatives are a significant class of compounds that have been extensively studied for their interactions with various receptors in the central nervous system (CNS). researchgate.netnih.gov These compounds often serve as scaffolds in the design of new therapeutic agents targeting a range of neurological and psychiatric disorders. nih.govnih.gov The specific substitutions on the phenyl and piperazine (B1678402) rings play a crucial role in determining the affinity and selectivity of these analogs for different receptor subtypes. nih.govacs.org

Modulation of Dopaminergic Systems

Analogs of phenylpiperazine have demonstrated significant interactions with the dopaminergic system, particularly with D2 and D3 dopamine (B1211576) receptors. nih.gov Structure-activity relationship (SAR) studies have shown that N-phenylpiperazine analogs can achieve selectivity for the D3 versus the D2 receptor subtype, which is notable given the high homology between these two receptors. nih.gov This selectivity is often attributed to the ability of these compounds to engage in bitopic binding, interacting with both the primary binding site and a secondary, allosteric site on the receptor. nih.gov

For instance, a series of 4-thiazolyl-4-ylbenzamide N-piperazine analogs exhibited a wide range of binding affinities at the D3 dopamine receptor, with Ki values from 2.5 to 31 nM. nih.gov These compounds also demonstrated significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios reaching up to 1390-fold. nih.gov The nature of the substituent on the phenyl ring is a key determinant of both affinity and selectivity. acs.org

Compound TypeTarget ReceptorBinding Affinity (Ki)D3 vs. D2 Selectivity
4-thiophene-3-yl-benzamide N-phenylpiperazinesD3 Dopamine Receptor1.4–43 nM67–1831-fold
4-thiazolyl-4-ylbenzamide N-piperazine analogsD3 Dopamine Receptor2.5–31 nM73–1390-fold

This table presents the range of binding affinities and selectivities for two series of N-phenylpiperazine analogs at the D3 dopamine receptor, as reported in a study on D3 versus D2 dopamine receptor subtype selective ligands. nih.gov

Serotonergic Receptor Agonism and Neurotransmitter Reuptake Inhibition

The serotonergic system is another primary target for phenylpiperazine analogs. These compounds can act as agonists at various serotonin (B10506) receptor subtypes and also inhibit the reuptake of serotonin, thereby modulating serotonergic neurotransmission. nih.govnih.gov The specific effects are highly dependent on the chemical structure of the analog. mdpi.combiomolther.org

For example, certain piperazine derivatives have been shown to elicit anxiolytic and antidepressant-like effects through their interaction with the serotonergic pathway, specifically involving the 5-HT1A receptor. nih.gov The blockade of these behavioral effects by a 5-HT1A receptor antagonist confirms the involvement of this receptor in their mechanism of action. nih.gov Furthermore, some phenylpiperazine analogs have shown affinity for 5-HT2A receptors. nih.gov

In addition to direct receptor interaction, compounds like m-chlorophenylpiperazine (mCPP) have been found to bind to serotonin transporter sites, suggesting a presynaptic mechanism of action by inhibiting serotonin reuptake. nih.gov This dual action on both receptors and transporters highlights the complexity of the pharmacological profile of these compounds.

Noradrenergic System Interactions

The norepinephrine (B1679862) transporter (NET) is a key protein in the regulation of noradrenergic signaling, and it serves as a target for various therapeutic agents. nih.govbiorxiv.org Phenylpiperazine analogs have been investigated for their potential to inhibit NET, which can be beneficial in the treatment of conditions like depression and attention deficit hyperactivity disorder (ADHD). nih.govnih.gov

The structure of the piperazine derivative is critical for its affinity and selectivity for NET. researchgate.net For example, reboxetine, a well-known NET inhibitor, has a Ki value of 1.1 nM for the rat NET. nih.gov While direct studies on 2-(3-Bromo-4-fluorophenyl)piperazine analogs and their specific interaction with the noradrenergic system are not extensively detailed in the provided context, the broader class of phenylpiperazines shows a clear potential for such interactions. The development of new, potent, and selective NET inhibitors from this chemical class remains an active area of research. nih.gov

Ion Channel Modulation: Focus on Calcium Channels

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release and muscle contraction. nih.gov The modulation of these channels by small molecules represents a significant therapeutic strategy. nih.gov Piperazine derivatives have been identified as potent blockers of N-type calcium channels. researchgate.net

Structure-activity relationship studies on trimethoxybenzyl piperazine derivatives have led to the identification of compounds with high potency for N-type calcium channel blockade and excellent selectivity over L-type calcium channels and hERG potassium channels. researchgate.net For example, one optimized compound demonstrated a selectivity of approximately 3600-fold for N-type over L-type calcium channels. researchgate.net This high degree of selectivity is crucial for minimizing off-target effects. These compounds have shown efficacy in preclinical models of neuropathic and inflammatory pain. researchgate.net While the direct action of this compound analogs on calcium channels is not specified, the established activity of other piperazine-containing compounds suggests this is a plausible area for further investigation.

Anti-infective Research Avenues

Beyond their effects on the central nervous system, piperazine-containing compounds have also been explored for their potential as anti-infective agents, particularly in the context of malaria. nih.govmdpi.com

Antimalarial Activity and Molecular Targets

Several piperazine derivatives have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govbeilstein-journals.org The antimalarial activity of these compounds is often linked to their ability to disrupt essential parasite processes. nih.gov

One of the key molecular targets identified for some antimalarial piperazine analogs is the P. falciparum ATPase 4 (PfATP4). nih.govacs.org PfATP4 is a cation-transporting P-type ATPase that is crucial for maintaining sodium ion homeostasis within the parasite. nih.govnih.gov Inhibition of PfATP4 leads to a disruption of this ionic balance, resulting in parasite death. acs.org Several structurally diverse classes of antimalarials, including spiroindolones and aminopyrazoles, have been shown to target PfATP4. nih.gov

Research has shown that the presence of specific structural features, such as a hydroxyl group and a fluorinated phenyl ring, can be crucial for the antiplasmodial activity of piperazine derivatives. nih.gov Some compounds in this class have exhibited potent activity against chloroquine-resistant strains of P. falciparum. nih.gov

Compound ClassMolecular TargetMechanism of Action
SpiroindolonesPfATP4Disruption of Na+ homeostasis
AminopyrazolesPfATP4Disruption of Na+ homeostasis
Dihydroquinazolinone-3-carboxamidesPfATP4Disruption of Na+ homeostasis

This table summarizes different classes of antimalarial compounds that target the Plasmodium falciparum ATPase 4 (PfATP4) and their common mechanism of action. nih.govnih.govacs.org

Antibacterial and Antifungal Potency

Research into the antimicrobial properties of piperazine analogs has revealed a promising spectrum of activity against various bacterial and fungal pathogens. While specific studies focusing solely on this compound are not extensively detailed in the reviewed literature, the broader class of piperazine derivatives has demonstrated significant antimicrobial potential.

A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties were synthesized and evaluated for their antibacterial and antifungal activity. The results indicated that these compounds exhibited notable antibacterial activity, particularly against Gram-negative bacteria such as E. coli, when compared to their activity against Gram-positive strains. mdpi.com In contrast, their antifungal activity was generally found to be weak. mdpi.com For instance, one compound in the series showed the highest activity against S. aureus with an inhibition zone of 38 mm. mdpi.com

Further investigations into novel piperazine derivatives have identified compounds with potent bactericidal activities. ijcmas.com In a screening of twenty-two new piperazine derivatives, three compounds, RL-308, RL-327, and RL-328, showed significant antibacterial effects against both Gram-positive (MRSA, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Citrobacter, Shigella flexineri, Pseudomonas aeruginosa). ijcmas.com Compound RL-308, in particular, demonstrated a potent minimum inhibitory concentration (MIC) against Shigella flexineri at 2 µg/mL. ijcmas.com

The antimicrobial efficacy of piperazine derivatives often depends on the nature of the substituents. For example, a study on 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues identified nine compounds with dual antimicrobial and antimycobacterial activities. nih.gov These compounds were tested against a panel of eight bacteria and four fungi. nih.gov Similarly, the introduction of a halogen atom, such as in fluorobenzoylthiosemicarbazides, has been shown to influence antibacterial activity against Gram-positive bacteria. nih.gov

The following table summarizes the antimicrobial activity of selected piperazine analogs:

Compound/Analog ClassTarget OrganismsKey Findings
N,N′-disubstituted piperazines with 1,3,4-thiadiazole and 1,2,4-triazoleE. coli, S. aureus, B. subtilisSignificant activity against Gram-negative bacteria, particularly E. coli. Compound 4 showed the highest activity against S. aureus.
Novel piperazine derivatives (RL-308, RL-327, RL-328)Gram-positive and Gram-negative bacteriaRL-308 showed potent activity against Shigella flexineri (MIC of 2 µg/mL).
2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazinesVarious bacteria and fungiNine compounds demonstrated dual antimicrobial and antimycobacterial potential.

Antitubercular Efficacy Studies

The search for novel antitubercular agents has led to the exploration of various heterocyclic compounds, including piperazine derivatives. Although direct studies on the antitubercular efficacy of this compound are limited in the available literature, research on analogous structures provides valuable insights into their potential activity against Mycobacterium tuberculosis.

A study focused on a new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues revealed that several of these compounds possess antimycobacterial activity. nih.gov These compounds were evaluated against the H37Rv strain of M. tuberculosis using the BACTEC MGIT and Lowenstein-Jensen MIC methods, with nine compounds being identified as having potential dual antimicrobial and antimycobacterial effects. nih.gov

Furthermore, research on other heterocyclic scaffolds has highlighted the importance of specific structural features for antitubercular activity. For instance, in a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives, the presence and nature of halogen substituents on the phenyl ring were found to significantly influence their potency. nih.gov It was observed that compounds with a bromine substituent exhibited superior antitubercular activity compared to those with fluorine. nih.gov For example, a compound bearing a para-bromine (compound 10) had a MIC90 of 3.9 µM, while its para-fluorine analog (compound 2) was inactive with a MIC90 of 125 µM. nih.gov This suggests that the bromo-substitution present in this compound could be a favorable feature for antitubercular activity.

The table below presents findings from studies on related compounds:

Compound ClassM. tuberculosis StrainMethod of EvaluationNoteworthy Findings
2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazinesH37RvBACTEC MGIT and Lowenstein-Jensen MICNine compounds showed potential dual antimicrobial and antimycobacterial activity.
4-aminopyrrolo[2,3-d]pyrimidinesGFP reporter strainBroth microdilutionBromine substitution on the phenyl ring enhanced antitubercular potency compared to fluorine.

Anti-proliferative and Anticancer Mechanisms

Piperazine-containing compounds have emerged as a promising class of agents in anticancer research due to their antiproliferative effects on various human cancer cell lines. nih.gov While specific mechanistic studies on this compound are not detailed, the broader family of piperazine derivatives has been investigated for its potential to inhibit cancer cell growth.

Piperazine-substituted pyranopyridines have demonstrated antiproliferative activity against a panel of tumor cell lines, including lung (A549), cervix (HeLa), prostate (DU145), chronic myeloid leukemia (K562), and neuroblastoma (SH-SY5Y) cells. nih.gov The mechanisms of cytotoxicity for these compounds were found to involve the induction of apoptosis. nih.gov

The nature of the substituents on the piperazine scaffold plays a crucial role in determining the anticancer activity. For instance, a series of rhodanine–piperazine hybrids were designed and evaluated for their activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D, and MDA-MB-468). mdpi.com One of the most potent compounds, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, showed strong activity, particularly against the MCF-7 and MDA-MB-468 cell lines. mdpi.com Molecular docking studies suggested that these compounds could have favorable binding interactions with key tyrosine kinases such as VEGFR, EGFR, and HER2. mdpi.com

Furthermore, studies on halogenated pyrrolo[3,2-d]pyrimidines have highlighted the importance of halogenation in enhancing antiproliferative potency. nih.gov The introduction of iodine at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine significantly increased its antiproliferative activity, reducing the IC50 into the sub-micromolar range. nih.gov This suggests that the bromo- and fluoro-substituents in this compound may contribute to its potential anticancer effects. Cell cycle analysis of these compounds in triple-negative breast cancer cells (MDA-MB-231) revealed that they can induce G2/M cell cycle arrest and apoptosis. nih.gov

The following table summarizes the antiproliferative activities of some piperazine analogs:

Compound ClassCell LinesKey Findings
Piperazine-substituted pyranopyridinesA549, HeLa, DU145, K562, SH-SY5YExhibited antiproliferative activity through the induction of apoptosis.
Rhodanine–piperazine hybridsMCF-7, MDA-MB-231, T47D, MDA-MB-468Showed potent activity against breast cancer cell lines, with potential to target VEGFR, EGFR, and HER2.
Halogenated pyrrolo[3,2-d]pyrimidinesMDA-MB-231Halogenation enhanced antiproliferative potency; induced G2/M cell cycle arrest and apoptosis.

Exploration in Diverse Therapeutic Areas

Antidepressant-like Activity

Arylpiperazine derivatives have been a significant focus of research for the development of new antidepressant agents. mdpi.com These compounds often exert their effects through modulation of the serotonergic system, a key pathway implicated in the pathophysiology of depression. nih.gov

Studies on new arylpiperazine derivatives with isonicotinic and picolinic nuclei have demonstrated their antidepressant-like activity in preclinical models such as the forced swim test (FST) and tail suspension test (TST) in mice. nih.govresearchgate.net The antidepressant-like effects of these compounds were found to be mediated by their interaction with the serotonin 5-HT1A receptors. nih.govresearchgate.net This was evidenced by the prevention of their effects by pretreatment with a selective 5-HT1A antagonist, WAY 100635. nih.govresearchgate.net

The involvement of the serotonergic system is a common feature of many arylpiperazine compounds. For example, compounds with a 2-methoxyphenylpiperazine fragment have been shown to bind strongly to the 5-HT1A receptor and exhibit promising antidepressant-like activity in animal models. nih.gov These findings suggest that this compound, as an arylpiperazine derivative, may also possess antidepressant-like properties through its potential interaction with serotonergic pathways.

Anxiolytic-like Effects

The anxiolytic potential of arylpiperazine derivatives has also been a subject of investigation, with several studies suggesting their efficacy in preclinical models of anxiety. silae.itnih.gov The mechanism of action for these anxiolytic-like effects often involves the serotonergic and, in some cases, the GABAergic systems.

New arylpiperazine derivatives containing isonicotinic and picolinic nuclei have been shown to exert anxiolytic effects in the elevated plus-maze (EPM) test. nih.gov The anxiolytic action of these compounds was suggested to be mediated by direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov This was supported by the finding that a selective 5-HT1A antagonist, WAY 100635, was able to reverse their anxiolytic effects. nih.gov

Other piperazine derivatives have also demonstrated anxiolytic-like activity. For instance, 1-(2-(2,5-dimethylphenoxy) ethyl)-4-phenylpiperazine dihydrochloride (B599025) showed activity in the four-plate test at a dose of 1.25 mg/kg. silae.it Additionally, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) exhibited anxiolytic-like activity in the elevated plus maze and light-dark box tests, with its effects being antagonized by the benzodiazepine (B76468) receptor antagonist flumazenil, suggesting a benzodiazepine-mediated pathway. nih.gov

Sigma Receptor Ligand Activity

Sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for the development of therapeutics for a range of central nervous system disorders and cancer. sigmaaldrich.comugr.es Piperazine and piperidine (B6355638) derivatives have been identified as potent ligands for these receptors. ugr.es

While direct binding data for this compound at sigma receptors is not available, studies on structurally related compounds provide valuable insights. For example, in a series of histamine (B1213489) H3 receptor ligands, several piperazine and piperidine derivatives were found to interact with both σ1 and σ2 receptors to varying degrees. ugr.es It was noted that the piperidine moiety was a critical structural element for dual H3/σ1 receptor activity. ugr.es

The sigma-2 (σ2) receptor, in particular, has been a target of interest for anticancer drug development. The σ2-agonist 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) was used as a template to develop new analogs to understand the structural requirements for σ2 receptor affinity and activity. nih.gov This study revealed that both basic nitrogen atoms of the piperazine ring are important for optimal σ2 receptor binding. nih.gov Ligands of sigma receptors have also been found to potently reduce the levels of PK-resistant PrP, a biochemical marker of prion infection, in cell-based assays, although this effect was found to be independent of direct interaction with sigma receptors. nih.gov

Potential for Alzheimer's Disease Research

While specific mechanistic studies or pharmacological profiles for the compound this compound in the context of Alzheimer's disease are not extensively detailed in publicly available research, the broader class of phenylpiperazine analogs has attracted significant scientific interest for its therapeutic potential against this neurodegenerative disorder. The core structure, featuring a piperazine ring linked to a substituted phenyl group, serves as a versatile scaffold for developing multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades implicated in Alzheimer's disease.

Research into related piperazine derivatives has demonstrated that this chemical family can be engineered to modulate key targets in Alzheimer's pathology, namely the cholinergic system, amyloid-beta (Aβ) aggregation, and tau protein hyperphosphorylation. nih.govresearchgate.net The therapeutic strategy for Alzheimer's is increasingly focused on MTDLs, which are designed to interact with multiple pathogenic mechanisms, a promising approach for a complex disease. mdpi.com

The potential of this compound analogs can be inferred from studies on structurally similar compounds where substitutions on the phenyl ring significantly influence biological activity. For instance, different substitutions on the phenylpiperazine core have been shown to yield potent inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Inhibition of these enzymes is a cornerstone of current symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com

Furthermore, some piperazine-based compounds have been found to inhibit the aggregation of Aβ peptides and reduce the hyperphosphorylation of tau protein, the two main pathological hallmarks of Alzheimer's disease. nih.govresearchgate.net By tackling both amyloid and tau pathologies, these compounds could potentially slow or halt the progression of the disease. For example, a promising hybrid molecule derived from an N,N'-disubstituted piperazine scaffold was shown to reduce both amyloid and tau pathology and improve memory in a preclinical model of Alzheimer's disease. nih.gov

The specific halogen substitutions on the phenyl ring of this compound—a bromine atom and a fluorine atom—are of particular interest. Halogen atoms can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its binding affinity to target proteins and its ability to cross the blood-brain barrier. The exploration of various substitutions is a key strategy in the rational design of new therapeutic agents for neurological disorders.

The table below summarizes the inhibitory activities of various substituted piperazine analogs against key enzymes implicated in Alzheimer's disease, illustrating the therapeutic potential of this class of compounds.

Compound ClassSpecific AnalogTarget EnzymeInhibitory Activity (IC₅₀)Reference
Acridinylamino-piperazinecarbodithioateAnalog with 4-benzhydryl piperazine (4m)BChE0.092 µM mdpi.com
Acridinylamino-piperazinecarbodithioateAnalog with 4-(trifluoromethyl)benzyl piperazine (4n)BChE0.141 µM mdpi.com
Oxadiazole-Piperazine ConjugateCompound 5AD (pyridyl substitution)hAChE0.103 ± 0.0172 µM nih.gov
Oxadiazole-Piperazine ConjugateCompound 5AD (pyridyl substitution)hBACE-11.342 ± 0.078 µM nih.gov
Phenylsulfonyl-pyrimidine derivativeCompound 2huAChE47.33 nM mdpi.com
Phenylsulfonyl-pyrimidine derivativeCompound 2huBChE159.43 nM mdpi.com

Based on the broader evidence, analogs of this compound represent a promising area for future Alzheimer's disease research. Investigations would be necessary to synthesize and evaluate these specific compounds to determine their efficacy against amyloid aggregation, tau pathology, and cholinesterase activity, and to understand their structure-activity relationships.

Pharmacokinetic and Metabolic Characterization of 2 3 Bromo 4 Fluorophenyl Piperazine Analogs in Preclinical Research

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Systems)

In vitro metabolic stability assays are fundamental in early drug discovery for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) to monitor its rate of degradation. nuvisan.com The resulting data on the compound's half-life (t½) and intrinsic clearance (CLint) are critical for forecasting its pharmacokinetic profile. nuvisan.com

For piperazine (B1678402) derivatives, metabolic stability is a key consideration, as instability can impede further development. researchgate.netexlibrisgroup.com Research on analogs has shown that structural modifications can significantly enhance metabolic stability. For instance, the bioisosteric replacement of the piperazine ring with a piperidine (B6355638) ring system has been shown to improve stability in rat liver microsomes. nih.govnih.gov Studies comparing piperazine-containing compounds to their piperidine counterparts demonstrated a marked improvement in stability for the latter. nih.gov

In one study, the simple substitution of a phenyl group with a para-fluoro analog led to an expected increase in metabolic stability in mouse liver microsomes. dndi.org This highlights a common strategy where fluorination is used to block metabolically labile sites. The stability of various analogs is often assessed using microsomal incubation assays with probe substrates for major cytochrome P450 (CYP) isoenzymes. researchgate.net

Table 1: Comparative Metabolic Stability of Piperazine Analogs and their Piperidine Replacements in Rat Liver Microsomes This table is for illustrative purposes based on findings that piperidine analogues show improved metabolic stability compared to piperazine analogues. nih.gov

Compound TypeCore StructureRelative Metabolic Stability
Analog APiperazineLower
Analog BPiperidineHigher

Identification and Profiling of Major Metabolites (e.g., Oxidation of Piperazine Ring)

The metabolism of piperazine analogs is primarily driven by cytochrome P450 (CYP450) enzymes. researchgate.netgeekymedics.com Preclinical studies using human liver microsomes and cDNA-expressed P450 enzymes have identified several key isoforms involved in the biotransformation of these compounds. researchgate.netnih.gov For phenylpiperazine and benzylpiperazine analogs, the major metabolizing enzymes include CYP2D6, CYP1A2, and CYP3A4. researchgate.net

CYP3A4, in particular, appears to be a major isoform responsible for the metabolism of numerous piperazine-containing drugs. nih.govnih.gov A common metabolic pathway is N-dealkylation, as demonstrated in the conversion of the antidepressant trazodone (B27368) to its active metabolite, m-chlorophenylpiperazine (mCPP), a reaction catalyzed by CYP3A4. nih.gov Other metabolic fates for alicyclic amines like piperazine include α-oxidation of the ring to form lactams. nih.gov

Assessment of Absorption and Systemic Exposure

The inherent physicochemical properties of the piperazine ring, such as its polarity and basicity, are often leveraged to improve the aqueous solubility and oral bioavailability of drug candidates. researchgate.netnih.gov The two nitrogen atoms in the piperazine nucleus can increase the molecule's solubility in water, which is essential for absorption and achieving adequate systemic exposure. researchgate.net

However, a poor pharmacokinetic profile can render a compound with high target affinity ineffective in vivo. nih.gov Challenges such as limited aqueous solubility can hinder the clinical application of compounds, as has been noted for other heterocyclic molecules intended for central nervous system (CNS) activity. nih.govresearchgate.net Therefore, preclinical assessment of absorption and exposure is critical. While specific data for 2-(3-Bromo-4-fluorophenyl)piperazine analogs are not detailed in the reviewed literature, the overarching goal of analog design is to optimize these pharmacokinetic parameters to ensure sufficient drug concentration reaches the target site.

Structure-Metabolism Relationships

Understanding the relationship between a compound's chemical structure and its metabolic fate is crucial for designing more stable and effective drugs. For piperazine derivatives, several structure-metabolism relationships have been identified in preclinical research.

A key strategy to enhance metabolic stability is the modification or replacement of the piperazine core. nih.gov Substituting the piperazine ring with scaffolds such as piperidine or homopiperazine (B121016) has been shown to improve stability against metabolism in liver microsomes. nih.gov This approach mitigates the susceptibility of the piperazine moiety to degradation by Phase I metabolic enzymes. nih.gov

The nature of the aromatic ring also plays a significant role. Incorporating nitrogen atoms into a phenyl ring to create a pyridyl or pyrimidyl substituent tends to increase metabolic stability by making the ring less susceptible to oxidative metabolism. nih.gov Furthermore, research suggests a preference for electron-rich aromatic systems, as electron-deficient analogs have been found to be inactive. dndi.org Simple modifications, such as adding a fluoro group to an aromatic ring, can effectively block sites of metabolism and enhance stability. dndi.org

Table 2: Impact of Structural Modifications on the Metabolic Stability of Piperazine Analogs This table summarizes general strategies observed in preclinical research to improve metabolic outcomes. nih.govdndi.orgnih.gov

Structural ModificationRationaleExpected Outcome on Metabolic Stability
Replacement of Piperazine with PiperidineReduce susceptibility to specific metabolic enzymesIncrease
Addition of Fluorine to Aromatic RingBlock sites of oxidative metabolismIncrease
Replacement of Phenyl with PyridylDecrease potential for oxidative metabolismIncrease
Modification of N-substituentsAlter affinity for CYP450 enzymesVariable; can be optimized to reduce clearance

Advanced Analytical and Spectroscopic Methodologies for Research on 2 3 Bromo 4 Fluorophenyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(3-bromo-4-fluorophenyl)piperazine. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a related compound, 1-(4-bromophenyl)piperazine, signals for the aliphatic protons on the piperazine (B1678402) ring appear around 3.36 and 3.39 ppm. nih.gov Aromatic proton signals are observed further downfield, typically between 6.95 and 7.39 ppm. nih.gov For this compound, the signals would be expected in similar regions, with the substitution pattern on the phenyl ring influencing the specific chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR (Carbon-13 NMR) reveals the different types of carbon atoms in the molecule. For a similar compound, 1-(4-bromophenyl)piperazine, the carbon signals for the piperazine ring are found in the aliphatic region of the spectrum, while the aromatic carbons appear in the downfield region. nih.gov In the case of this compound, the presence of the bromine and fluorine atoms would further influence the chemical shifts of the aromatic carbons, and carbon-fluorine coupling would be observed.

¹⁹F NMR (Fluorine-19 NMR) is particularly valuable for fluorinated compounds like this compound. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a sensitive NMR nucleus. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of the fluorine substituent on the aromatic ring. nih.govillinois.edu The spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to a benzene (B151609) ring, and coupling to nearby protons and carbons would provide further structural confirmation.

Table 1: Representative NMR Data for Phenylpiperazine Analogs.
NucleusChemical Shift Range (ppm)Description
¹H~3.0 - 3.5Aliphatic protons of the piperazine ring
¹H~6.8 - 7.5Aromatic protons on the phenyl ring
¹³C~45 - 55Aliphatic carbons of the piperazine ring
¹³C~115 - 155Aromatic carbons of the phenyl ring
¹⁹F-110 to -120Fluorine on the aromatic ring (typical range)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would clearly indicate the presence of one bromine atom due to the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes. nih.gov

HRMS analysis would provide the exact mass of the molecular ion, allowing for the calculation of the elemental composition. For instance, in the analysis of a similar compound, 1-(4-bromophenyl)piperazine, the protonated molecule [M+H]⁺ was observed at an m/z of 241.0329, which corresponded to the chemical formula C₁₀H₁₄BrN₂⁺. nih.gov A similar level of accuracy would be expected for this compound, confirming its molecular formula of C₁₀H₁₂BrFN₂.

Fragmentation patterns observed in the MS/MS spectrum provide further structural information. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the piperazine ring. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound.
TechniqueExpected m/z [M+H]⁺Key Observation
MS~273/275Characteristic bromine isotopic pattern (1:1 ratio)
HRMSCalculated exact mass for C₁₀H₁₃BrFN₂⁺Confirms elemental composition

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational frequencies include:

N-H stretching: A band in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H stretching: Bands for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for aliphatic C-H bonds would be just below 3000 cm⁻¹. mdpi.com

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. dergipark.org.tr

C-N stretching: These vibrations for the aliphatic and aromatic amines would be found in the 1200-1350 cm⁻¹ range.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond would be present, typically in the 1000-1300 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically 500-700 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique. A validated HPLC method can be used to determine the purity of a sample by separating the target compound from any impurities. nih.govnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Thin-Layer Chromatography (TLC) is a simpler and faster technique used for qualitative analysis. ptfarm.pl It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot on the TLC plate. mdpi.com The retention factor (Rf) value is a key parameter in TLC.

Specialized Techniques for Physicochemical Property Determination (e.g., Micellar Electrokinetic Chromatography for Lipophilicity)

Specialized analytical techniques can be employed to determine key physicochemical properties of this compound. For instance, micellar electrokinetic chromatography (MEKC) is a powerful method for determining the lipophilicity of a compound, which is an important parameter in drug discovery. Lipophilicity is a measure of a compound's ability to partition between a lipid-like environment and an aqueous environment.

Future Research Directions and Translational Perspectives for 2 3 Bromo 4 Fluorophenyl Piperazine Derivatives

Rational Design of Novel Analogs with Enhanced Specificity and Potency

Key to this approach is the strategic modification of the phenylpiperazine scaffold. The bromine and fluorine atoms on the phenyl ring are critical features that influence the electronic and lipophilic properties of the molecule, which in turn affect its binding to target proteins. Future design strategies would likely explore:

Substitution Pattern Modification: Altering the positions of the bromo and fluoro groups on the phenyl ring or introducing other substituents could fine-tune the electronic distribution and steric profile of the molecule. This can lead to improved interactions with the target's binding pocket.

Piperazine (B1678402) Ring Functionalization: The nitrogen atoms of the piperazine ring offer opportunities for derivatization. Introducing different functional groups can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Bioisosteric Replacement: Replacing the bromine or fluorine atoms with other chemical groups that have similar steric and electronic properties (bioisosteres) could lead to analogs with improved metabolic stability or reduced off-target effects.

These design principles are guided by computational modeling and in vitro screening to predict and validate the effects of structural changes on biological activity.

Exploration of Emerging Biological Targets

Arylpiperazine derivatives have a well-established history of interacting with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS) researchgate.net. However, recent research has expanded the potential therapeutic applications of this chemical class to other areas, including oncology and inflammatory diseases.

Future research on 2-(3-Bromo-4-fluorophenyl)piperazine derivatives would likely investigate their activity against a range of emerging biological targets:

Chemokine Receptors: Certain arylpiperazine derivatives have shown potential as antagonists of chemokine receptors like CCR1, which are implicated in inflammatory and immune disorders nih.gov. Investigating the activity of this compound analogs at these receptors could open new avenues for the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The piperazine scaffold is present in molecules that modulate nAChRs. These receptors are involved in various neurological processes, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction nih.govnih.gov.

Kinases: The piperazine ring is a common feature in many kinase inhibitors used in cancer therapy nih.gov. Screening this compound derivatives against a panel of kinases could identify novel anticancer agents.

T-type Calcium Channels: Some piperazine-based compounds have been identified as blockers of T-type calcium channels, which are involved in pain signaling. This suggests a potential application for novel analogs in the development of new analgesics nih.gov.

The exploration of these targets would involve a combination of high-throughput screening, molecular docking studies, and preclinical evaluation in relevant disease models.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of this compound derivatives.

AI and ML algorithms can be applied in several key areas:

Predictive Modeling: Machine learning models can be trained on existing datasets of arylpiperazine compounds to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel, untested analogs. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired pharmacological parameters, it can generate novel chemical structures that are predicted to have high potency and selectivity.

Target Identification: AI can analyze large biological datasets, including genomic, proteomic, and clinical data, to identify and validate new biological targets for which this compound derivatives may be effective.

The use of these computational tools can significantly reduce the time and cost associated with the early stages of drug discovery, enabling a more efficient exploration of the chemical space around the this compound core.

Challenges and Opportunities in Developing Piperazine-Based Therapeutics

The development of piperazine-based therapeutics, including derivatives of this compound, presents both challenges and opportunities.

Challenges:

Selectivity: The piperazine scaffold is known to interact with multiple biological targets, which can lead to off-target effects and potential side effects. Achieving high selectivity for the desired target while minimizing interactions with others is a key challenge.

Blood-Brain Barrier Permeability: For CNS-active drugs, the ability to cross the blood-brain barrier is crucial. The physicochemical properties of piperazine derivatives must be carefully optimized to ensure adequate brain penetration.

Metabolic Stability: The piperazine ring can be susceptible to metabolic degradation, which can affect the drug's half-life and bioavailability. Designing analogs with improved metabolic stability is an important consideration.

Synthesis Complexity: The synthesis of complex piperazine derivatives can be challenging and costly, which can impact the feasibility of large-scale production.

Opportunities:

Scaffold Versatility: The piperazine ring is a highly versatile scaffold that can be readily modified to create a wide range of derivatives with diverse pharmacological properties nih.gov. This provides a rich chemical space for the discovery of new therapeutics.

Proven Therapeutic Value: The prevalence of the piperazine moiety in numerous FDA-approved drugs demonstrates its value as a privileged structure in medicinal chemistry nih.gov.

Repurposing Potential: Existing piperazine-based drugs could be repurposed for new indications, and libraries of piperazine derivatives can be screened against new biological targets to identify novel therapeutic opportunities.

The continued exploration of the chemical and biological properties of this compound and its derivatives, guided by modern drug discovery technologies, holds promise for the development of new and effective therapies for a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromo-4-fluorophenyl)piperazine, and how is its purity validated?

  • Methodology : Synthesis typically involves coupling a bromo-fluorophenyl moiety to a piperazine core via nucleophilic substitution or cross-coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for similar fluorophenyl-piperazine derivatives .
  • Characterization : Confirm purity and structure using elemental analysis, NMR (¹H/¹³C), and mass spectrometry. TLC with hexane:ethyl acetate (1:2) is standard for monitoring reaction progress . Melting points (e.g., 153–154°C for analogous compounds) and Rf values (e.g., 0.39–0.44) provide additional validation .

Q. What preliminary biological activities are reported for brominated/fluorinated piperazine derivatives?

  • Key Findings : Piperazine derivatives with halogenated aryl groups exhibit antiplatelet, local anesthetic, and antimicrobial activities. For instance, modified piperazines show dose-dependent antiplatelet effects (IC₅₀ ~25 µM) in ADP-induced aggregation assays . In infiltration anesthesia models, fluorophenyl-piperazine analogs demonstrate anesthetic activity comparable to lidocaine .
  • Assays : Use in vitro platelet aggregation tests and in vivo rodent models (e.g., tail-flick test) to evaluate bioactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine/fluorine position) influence serotonin receptor binding affinity?

  • SAR Insights : The coplanarity of the aryl ring relative to the piperazine nitrogen dictates agonist/antagonist activity. Fluorine at the para position enhances 5-HT₁A receptor affinity (Kᵢ ~15 nM), while bromine at meta may sterically hinder binding .
  • Experimental Design : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A) and molecular docking (AutoDock Vina) can quantify binding differences .

Q. How can computational methods resolve contradictions in toxicity vs. bioactivity data?

  • Case Study : Beta-cyclodextrin-modified piperazines show reduced toxicity (LD₅₀ >500 mg/kg) but lower bioactivity due to steric hindrance. Molecular dynamics simulations (AMBER) reveal decreased ligand-receptor contact points .
  • Recommendation : Optimize substituent size/position using QSAR models (e.g., CoMFA) to balance bioavailability and efficacy .

Q. What strategies improve thermal stability for formulation or environmental applications?

  • Thermal Analysis : Differential scanning calorimetry (DSC) of piperazine inclusion complexes shows stability up to 200°C. Hirshfeld surface analysis identifies hydrogen bonds (e.g., N–H⋯O) that enhance crystal lattice integrity .
  • Application : Stable crystals improve drug shelf-life or CO₂ capture efficiency in flue gas systems (e.g., K₂CO₃/piperazine blends) .

Q. How do supramolecular interactions affect drug delivery or CO₂ capture performance?

  • Mechanism : Piperazine’s hygroscopicity and amine density (e.g., 2 N atoms) enable rapid CO₂ absorption (k₂ ~10⁴ M⁻¹s⁻¹) in membrane contactors. In drug delivery, β-cyclodextrin inclusion complexes enhance solubility but reduce membrane permeability .
  • Testing : Use PTFE hollow fiber membrane reactors for gas-liquid absorption studies or Franz diffusion cells for transdermal delivery assays .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis OptimizationCuAAC, SNAr reactionsReaction time (2–24 h), solvent polarity (DCM/H₂O)
Bioactivity ScreeningPlatelet aggregation, radioligand assaysIC₅₀, Kᵢ values
Stability ProfilingDSC, Hirshfeld analysisMelting point, H-bond metrics
Computational ModelingQSAR, molecular dockingBinding energy (kcal/mol), RMSD

Contradictions and Solutions

  • Toxicity vs. Efficacy : Beta-cyclodextrin reduces cytotoxicity (CC₅₀ >100 µM) but decreases anesthetic duration by 50% . Solution: Use PEGylation to improve solubility without steric interference.
  • Receptor Selectivity : Fluorine at ortho increases 5-HT₂A off-target binding. Solution: Introduce methyl groups to modulate ring conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-4-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.